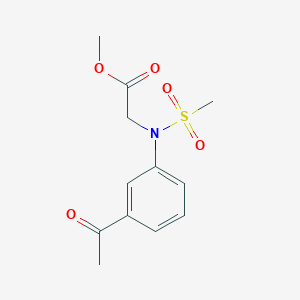
methyl N-(3-acetylphenyl)-N-(methylsulfonyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(3-acetylphenyl)-N-(methylsulfonyl)glycinate, also known as Methyl Jasmonate (MeJA), is a natural plant hormone that plays a significant role in plant growth and development. It is a volatile organic compound that is synthesized by various plant species, including Arabidopsis thaliana, tomato, and rice. MeJA is widely used in scientific research to study plant defense mechanisms, gene expression, and signaling pathways.
Wissenschaftliche Forschungsanwendungen
Chemical Analysis and Derivative Formation
- Gas-Liquid Chromatography of Sulfonylurea Herbicides: A method was developed to analyze sulfonylurea herbicides like chlorsulfuron and metsulfuron-methyl, using gas chromatography (GC). This involves the formation of stable derivatives, including the formation of N-methylsulfonamide, which is relevant to the understanding of methyl N-(3-acetylphenyl)-N-(methylsulfonyl)glycinate (Klaffenbach, Holland, & Lauren, 1993)).
Polymer Applications
- Electrochemical Capacitor Performance: Poly 3-(phenylthiophene) derivatives, including 3-(4-methylsulfonylphenyl)thiophene, were used in electrochemical capacitors, demonstrating their potential in energy storage applications (Ferraris, Eissa, Brotherston, & Loveday, 1998)).
Biomedical Research
- Osteoclastogenesis and Bone Loss Prevention: A study on novel compounds including N-phenyl-methylsulfonamido-acetamide (PMSA) found that these compounds, which are structurally related to this compound, inhibited osteoclast differentiation and could be potential therapeutic agents for postmenopausal osteoporosis (Cho et al., 2020)).
Industrial Applications
- Glucosinolate Hydrolysis Products: The isolation and purification of glucosinolate hydrolysis products, including ω-(methylsulfonyl)alkyl derivatives, are of interest for their biological activities and potential use in organic synthesis. This highlights the broader chemical utility of methylsulfonyl derivatives (Vaughn & Berhow, 2004)).
Eigenschaften
IUPAC Name |
methyl 2-(3-acetyl-N-methylsulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-9(14)10-5-4-6-11(7-10)13(19(3,16)17)8-12(15)18-2/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUYQROQCBEXPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N(CC(=O)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-6-methoxy-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2985530.png)
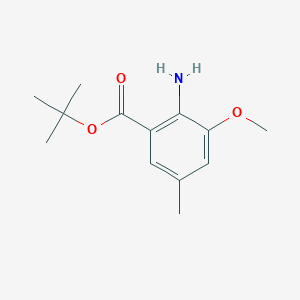

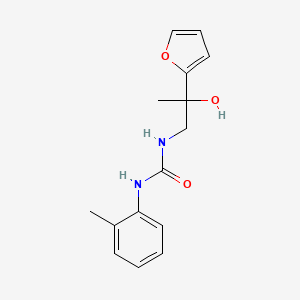
![3-([1,1'-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)propanoic acid](/img/structure/B2985535.png)
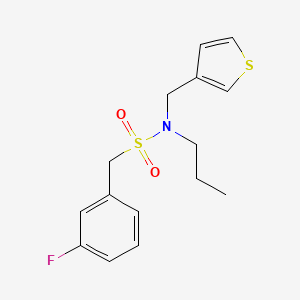

![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2985542.png)
![Ethyl 4-[4-[[4-(4-cyanophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2985543.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2985547.png)
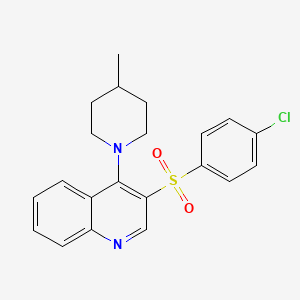
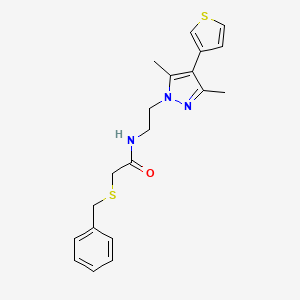
![2-[2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2985553.png)